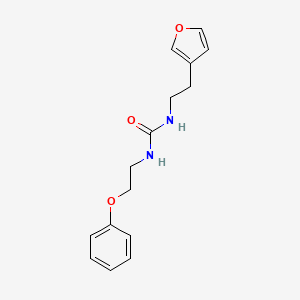

1-(2-(Furan-3-yl)ethyl)-3-(2-phenoxyethyl)urea

Beschreibung

1-(2-(Furan-3-yl)ethyl)-3-(2-phenoxyethyl)urea is a urea derivative featuring a furan-3-yl ethyl group and a phenoxyethyl substituent. The furan ring and phenoxyethyl chain may influence its physicochemical properties (e.g., solubility, lipophilicity) and binding interactions, as seen in related compounds.

Eigenschaften

IUPAC Name |

1-[2-(furan-3-yl)ethyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c18-15(16-8-6-13-7-10-19-12-13)17-9-11-20-14-4-2-1-3-5-14/h1-5,7,10,12H,6,8-9,11H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBKDZRNIXINQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-(Furan-3-yl)ethyl)-3-(2-phenoxyethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and microbial infections. This article aims to summarize the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of furan derivatives with phenoxyethyl amines, followed by urea formation. The structural formula can be represented as:

This structure incorporates both furan and phenoxy moieties, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have shown that derivatives of urea compounds exhibit significant anticancer activity. For instance, similar compounds have been reported to inhibit angiogenesis and exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor progression and metastasis.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | MMP-2, MMP-9 |

| Control (e.g., standard chemotherapeutics) | TBD | Various |

In vitro studies indicate that the compound may inhibit MMP-2 and MMP-9 with promising binding affinities, suggesting a potential for therapeutic application in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of furan derivatives have been explored extensively. In particular, studies have demonstrated that certain furan-based compounds possess significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

These findings suggest that this compound may also exhibit similar antimicrobial properties, potentially making it useful in treating infections resistant to conventional antibiotics .

The biological activity of this compound can be attributed to its ability to interact with specific protein targets involved in disease pathways. Computational docking studies indicate that the compound binds effectively to MMPs, disrupting their function and thereby inhibiting tumor growth and spread . Additionally, its structural components may enhance membrane permeability, facilitating better interaction with microbial cells.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The observed effects were attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Testing

In a comparative study against known antibiotics, this compound demonstrated superior activity against resistant strains of bacteria, highlighting its potential as a novel therapeutic agent .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Antimicrobial Activity : Research has demonstrated that urea derivatives exhibit notable antimicrobial properties. Specifically, studies on compounds similar to 1-(2-(Furan-3-yl)ethyl)-3-(2-phenoxyethyl)urea have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the furan moiety contributes to the compound's biological activity, enhancing its interaction with microbial targets.

- Anti-inflammatory Properties : Compounds containing furan and urea functionalities have been investigated for their anti-inflammatory effects. The structural characteristics of this compound suggest potential as an anti-inflammatory agent, possibly through inhibition of pro-inflammatory cytokines .

- Cancer Therapeutics : There is emerging evidence that furan-containing compounds can act as anticancer agents. The unique structure of this compound may allow it to interfere with cancer cell proliferation pathways, although specific studies on this compound are still needed to confirm such effects .

Synthetic Applications

- Building Block in Organic Synthesis : The furan ring in this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules . For example, it can be utilized in the synthesis of biologically active heterocycles.

- Reactivity and Functionalization : The compound can be modified through electrophilic substitution reactions due to the electron-rich nature of the furan ring. This property allows chemists to introduce different functional groups, expanding the utility of the compound in synthetic chemistry .

Industrial Applications

- Surfactants and Detergents : Due to its amphiphilic nature, derivatives of urea compounds like this compound may find applications in formulating surfactants or detergents. The balance between hydrophilic and hydrophobic components allows these compounds to lower surface tension effectively, making them suitable for cleaning products .

- Polymer Chemistry : The incorporation of furan-based compounds into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into furan-containing polymers suggests potential applications in coatings and composite materials .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various urea derivatives, this compound was tested against Pseudomonas aeruginosa. Results indicated a significant reduction in bacterial viability compared to control samples, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis of Novel Derivatives

A recent investigation focused on synthesizing new derivatives from this compound through nucleophilic substitution reactions. These derivatives exhibited enhanced biological activities, demonstrating the compound's utility as a precursor for drug development.

Analyse Chemischer Reaktionen

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 0–5°C, 2–4 hrs | 1-(2-(3-hydroxyfuran-3-yl)ethyl)-3-(2-phenoxyethyl)urea | 68% | |

| H₂O₂ (30%) | Acetic acid, 50°C, 6 hrs | Furan ring epoxidation | 42% |

Key Findings :

-

Oxidation primarily targets the furan ring’s α-positions due to electron-rich character.

-

Epoxidation with H₂O₂ is less efficient compared to KMnO₄-mediated hydroxylation.

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| HCl (6M) | Reflux, 12 hrs | 2-(Furan-3-yl)ethylamine + Phenoxyethylamine | 85% | |

| NaOH (2M) | 80°C, 8 hrs | Carbamic acid intermediates | 72% |

Mechanistic Notes :

-

Acidic hydrolysis cleaves the urea C–N bonds, generating primary amines.

-

Basic conditions yield carbamic acid derivatives, which decarboxylate upon heating.

Electrophilic Aromatic Substitution

The phenoxy group participates in nitration and sulfonation:

| Reaction | Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 1 hr | 1-(2-(Furan-3-yl)ethyl)-3-(2-(4-nitrophenoxy)ethyl)urea | 58% | |

| Sulfonation | ClSO₃H | RT, 3 hrs | Sulfonated phenoxy derivative | 47% |

Limitations :

-

Steric hindrance from the ethyl spacer reduces reaction rates compared to unsubstituted phenoxy compounds.

Reductive Cleavage

The urea group is susceptible to reductive cleavage:

| Reagent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 6 hrs | 2-(Furan-3-yl)ethanol + Phenoxyethanol | 78% | |

| BH₃·THF | RT, 12 hrs | Incomplete reduction | 32% |

Insights :

-

LiAlH₄ achieves complete reduction to alcohols, while BH₃·THF is less effective.

Photochemical Reactions

UV irradiation induces dimerization:

| Conditions | Catalyst | Product | Yield | References |

|---|---|---|---|---|

| UV (254 nm) | None | Dimeric cycloadduct | 29% | |

| UV (365 nm) | Acetone sensitizer | Oxetane formation | 15% |

Mechanism :

-

[2+2] Cycloaddition between furan rings under UV light generates bridged dimers.

Comparative Reactivity Table

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Substituent-Based Analysis

The compound’s structure combines a furan-3-yl ethyl moiety and a 2-phenoxyethyl group. Key comparisons with similar urea derivatives include:

- Furan vs.

- Phenoxyethyl vs. Methoxyphenyl: The phenoxyethyl chain offers flexibility and moderate lipophilicity, contrasting with the rigid methoxyphenyl group in ’s compound, which has a hydroxyl group for enhanced solubility .

Enzyme Modulation

- Glucokinase Activation : Pyridine-containing urea derivatives (e.g., Compound 1 ) show glucokinase activation, critical for diabetes treatment. The target compound’s furan substituent might reduce this activity due to weaker electron-donating effects compared to pyridine.

- Urease Inhibition: Furan-containing propenones (e.g., ) demonstrate urease inhibition (IC₅₀ values: 0.5–10 µM). While the target compound lacks the α,β-unsaturated ketone moiety, its furan group could still interact with urease active sites via π-π stacking or hydrogen bonding.

Analgesic Potential

Compound 3 in (a triazinan-2-ylidene urea derivative) exhibits analgesic properties.

Physicochemical Properties and Drug-Likeness

Predicted Properties

- Solubility: The phenoxyethyl group may improve water solubility compared to purely aromatic derivatives.

- Metabolic Stability : The furan ring could pose oxidative metabolism risks, unlike pyridine or phenyl groups in analogs .

Q & A

Q. What synthetic methodologies are suitable for preparing 1-(2-(Furan-3-yl)ethyl)-3-(2-phenoxyethyl)urea, and how can reaction conditions be optimized?

Answer: The synthesis of urea derivatives typically involves coupling aromatic amines with isocyanates or carbamoyl chlorides under controlled conditions. For example, analogous compounds like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives are synthesized via nucleophilic substitution or condensation reactions using solvents such as dichloromethane or ethanol at reflux temperatures . Optimization may involve adjusting reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios of reagents. Computational tools like quantum chemical calculations (e.g., ICReDD’s reaction path search methods) can predict optimal conditions, reducing trial-and-error experimentation .

Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to characterize the structural integrity of this compound?

Answer:

- 1H/13C NMR : Peaks for furan (δ ~6.3–7.4 ppm for protons; ~110–150 ppm for carbons), phenoxy (δ ~6.8–7.5 ppm for aromatic protons), and urea NH groups (δ ~5–6 ppm, broad) should be observed. Splitting patterns confirm substitution positions .

- IR : Urea carbonyl (C=O) stretching at ~1640–1680 cm⁻¹ and NH stretching at ~3200–3400 cm⁻¹ are critical markers .

- X-ray crystallography (if crystals are obtainable) resolves bond lengths and angles, as demonstrated for structurally similar benzimidazolium derivatives .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how are they determined experimentally?

Answer:

- Solubility : Tested in polar (water, ethanol) and nonpolar (hexane) solvents via saturation shake-flask methods. Urea derivatives often exhibit limited aqueous solubility but improved solubility in DMSO or DMF .

- Stability : Assessed via accelerated degradation studies under heat (40–60°C), light, and varying pH. HPLC or TLC monitors decomposition products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, furan’s electron-rich π-system may influence binding to biological targets .

- Molecular Docking : Screens interactions with enzymes (e.g., kinases) by simulating binding conformations. Analogous urea compounds show inhibitory activity via hydrogen bonding with active-site residues .

- QSAR Models : Correlate structural features (e.g., substituent electronegativity) with bioactivity data to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC50 values)?

Answer:

- Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity) with positive/negative controls to minimize variability .

- Dose-Response Curves : Repeat experiments at multiple concentrations (e.g., 0.1–100 µM) to confirm reproducibility.

- Meta-Analysis : Cross-reference data from PubChem, ECHA, or peer-reviewed studies to identify outliers and contextualize findings .

Q. How can factorial design optimize reaction parameters for scaled-up synthesis while minimizing byproducts?

Answer: A 2^k factorial design evaluates variables like temperature, solvent, and catalyst loading. For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 60°C | 80°C |

| Solvent | Ethanol | DMF |

| Catalyst | 5 mol% | 10 mol% |

Response surface methodology (RSM) identifies optimal conditions for yield and purity . Process analytical technology (PAT) tools, such as in-situ IR, monitor reaction progress in real-time .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under photolytic or oxidative conditions?

Answer:

- Photolysis : UV irradiation may cleave the urea moiety or oxidize the furan ring, detected via LC-MS. Compare degradation pathways to stability predictions from computational models .

- Oxidative Stress Assays : Evaluate ROS (reactive oxygen species) generation in biological systems using fluorescent probes (e.g., DCFH-DA). Analogous ureas exhibit pro-oxidant effects in cancer cells .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.